N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining an oxadiazole ring and a pyrazole ring, which imparts distinctive chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as lipoxygenases .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the catalytic activity of certain enzymes in a substrate-specific manner .
Biochemical Pathways
Similar compounds have been found to affect the linoleate oxygenase activity of alox15 .
Pharmacokinetics
Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
Similar compounds have been found to exhibit strong electronic characteristics .
Action Environment
Similar compounds have been found to exhibit different levels of affinity for target proteins in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The pyrazole ring can be introduced through condensation reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1H-indole: Shares the methoxyphenyl group and exhibits similar enzyme inhibitory properties.
5-(4-methoxyphenyl)-1H-imidazole: Another compound with a methoxyphenyl group, known for its selective inhibition of lipoxygenases.
Uniqueness
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of an oxadiazole and pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-19-8-7-11(18-19)12(20)15-14-17-16-13(22-14)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAXPZIWIUAZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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